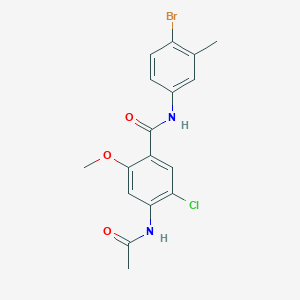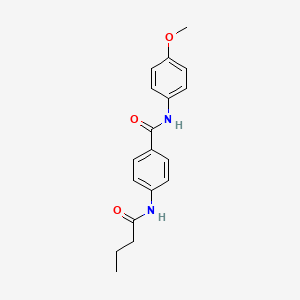![molecular formula C15H13N3OS2 B11166778 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11166778.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a thiophene ring attached to a carboxamide group, with a 1,3,4-thiadiazole ring substituted with a phenylethyl group. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method is the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The resulting 1,3,4-thiadiazole intermediate is then subjected to further functionalization to introduce the phenylethyl group.
The thiophene-2-carboxamide moiety can be synthesized separately through the reaction of thiophene-2-carboxylic acid with an amine, followed by coupling with the 1,3,4-thiadiazole intermediate. The final step involves the condensation of these two intermediates under suitable conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) |
InChI Key |
RVOADIDYZQITCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11166696.png)
![1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11166700.png)

![Ethyl 4-methyl-2-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11166719.png)
![dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B11166721.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11166727.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166744.png)

![N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11166753.png)

![1-(furan-2-ylcarbonyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11166757.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B11166758.png)
![1-cyclohexyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166760.png)
![3-Isobutyrylamino-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B11166762.png)
